2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

GRK1 selectivity kinase profiling off-target liability

2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol (CAS 362000-29-1) is a quinazoline–pyrimidine hybrid small molecule with the empirical formula C20H17N5O and a molecular weight of 343.4 g/mol. It is classified as a G protein-coupled receptor kinase (GRK) inhibitor and is supplied as a light-beige solid for non-human research use.

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
Cat. No. B3721309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
Molecular FormulaC20H17N5O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C
InChIInChI=1S/C20H17N5O/c1-12-7-6-10-15-13(2)21-19(24-18(12)15)25-20-22-16(11-17(26)23-20)14-8-4-3-5-9-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
InChIKeyACGXTQJDVFWTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol: Identity, Target Class, and Procurement-Relevant Characteristics


2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol (CAS 362000-29-1) is a quinazoline–pyrimidine hybrid small molecule with the empirical formula C20H17N5O and a molecular weight of 343.4 g/mol . It is classified as a G protein-coupled receptor kinase (GRK) inhibitor and is supplied as a light-beige solid for non-human research use . The compound belongs to the broader 4-aminoquinazoline chemical class, which has yielded several GRK-subtype-selective probes [1]. Its structural hallmark—a 4,8-dimethylquinazoline linked via a 2-amino bridge to a 6-phenylpyrimidin-4-ol—distinguishes it from indazole/dihydropyrimidine and pyrrolopyrimidine GRK ligand chemotypes [2].

Why 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol Cannot Be Substituted by Common In-Class GRK Inhibitors


GRK inhibitors exhibit extreme isoform-selectivity cliffs where minor structural modifications can invert potency profiles across the GRK1/2/5/6 subfamilies [1]. For example, 4-aminoquinazoline derivatives with C-2 substitution patterns differing by a single moiety have demonstrated selectivity swings of >700-fold between GRK2 and GRK5 [2]. The target compound’s unique quinazoline–pyrimidine hybrid core (rather than a mono-quinazoline or pyrrolopyrimidine scaffold) positions it outside the two major GRK-inhibitor chemotypes (indazole/dihydropyrimidine and pyrrolopyrimidine) [3], meaning that potency and selectivity values cannot be extrapolated from commercially available GRK probes such as CMPD101, CCG215022, or GSK180736A. Procurement of a generic GRK inhibitor without scaffold-matched selectivity data risks selecting a compound with dramatically different target engagement in the user’s specific GRK-subtype assay.

Quantitative Differentiation Evidence: 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol Versus Closest GRK-Inhibitor Analogs


GRK1 Selectivity Window: Target Compound vs. Pan-GRK Inhibitor CCG215022

The target compound exhibits minimal inhibition of bovine GRK1 (IC50 > 100,000 nM) [1], in stark contrast to the pan-GRK inhibitor CCG215022, which inhibits GRK1 with an IC50 of 3.9 µM (3,900 nM) . At a functional level, this represents at least a 25-fold lower probability of GRK1-associated off-target effects for the target compound in assays where GRK1 activity must remain undisturbed. The target compound also shows >135-fold lower GRK1 potency than GSK2163632A (published log IC50 of −6.9 against GRK1, though solubility limits the exact value) [2].

GRK1 selectivity kinase profiling off-target liability

GRK5 Inhibition Profile: Target Compound vs. CMPD101 and CCG215022

Against bovine GRK5, the target compound displays an IC50 of 14,800 nM [1]. This positions it as a substantially weaker GRK5 inhibitor than the widely used probe CMPD101 (GRK5 IC50 = 2,300 nM) and an order-of-magnitude weaker than CCG215022 (GRK5 IC50 = 380 nM) . The ~6.4-fold higher GRK5 IC50 relative to CMPD101 and ~39-fold higher relative to CCG215022 makes the target compound a more appropriate choice for experiments requiring GRK5 activity to be preserved while testing for GRK-subtype-specific effects.

GRK5 pharmacology cardiovascular research kinase selectivity

GRK2 Potency Differentiation: Target Compound vs. GRK2-Selective Inhibitor GSK180736A and Compound 14as

The target compound inhibits bovine GRK2 (S670A mutant) with an IC50 of 750 nM [1], placing it in the sub-micromolar range. This is comparable to the GRK2 inhibitor GSK180736A (IC50 = 770 nM) but significantly weaker than the optimized paroxetine derivative 14as (IC50 = 30 nM) [2]. The 25-fold lower potency versus 14as and the scaffold divergence (quinazoline–pyrimidine hybrid vs. paroxetine-based phenylpiperidine) indicate that the target compound engages the GRK2 active site through distinct binding determinants, as evidenced by the crystal structures of related 4-aminoquinazoline inhibitors [2].

GRK2 inhibition heart failure models kinase selectivity

Scaffold-Based Differentiation: Quinazoline–Pyrimidine Hybrid vs. Mono-Quinazoline GRK6 Inhibitors (Compound 18 / 19 Series)

The target compound incorporates a pyrimidine ring directly fused to the 2-amino position of the quinazoline core, creating a quinazoline–pyrimidine hybrid scaffold. In contrast, the most potent 4-aminoquinazoline GRK6 inhibitors (e.g., compound 18, GRK6 IC50 = 6 nM; compound 19, GRK6 IC50 = 2.4 nM) are mono-quinazolines with C-2 substituents that do not include a complete pyrimidine ring [1]. Hybrid quinazoline–pyrimidine derivatives have demonstrated antiproliferative activity against MCF-7, A549, and SW-480 cancer cell lines with IC50 values ranging from 2.3 to 176.5 µM [2], indicating a distinct biological profile from kinase-focused mono-quinazolines. This scaffold divergence may translate into differential polypharmacology and ADME properties that are not achievable with mono-quinazoline GRK inhibitors.

scaffold novelty GRK6 inhibitor design medicinal chemistry

BindingDB Selectivity Profile: Multi-kinase Assessment of the Target Compound Across GRK1/GRK2/GRK5

A consolidated BindingDB selectivity snapshot reveals that the target compound displays a graded inhibition profile: GRK2 (IC50 = 750 nM) ≫ GRK5 (IC50 = 14,800 nM) ≫ GRK1 (IC50 > 100,000 nM) [1]. This represents a 19.7-fold selectivity for GRK2 over GRK5 and >133-fold selectivity for GRK2 over GRK1. In comparison, the commonly used probe CMPD101 shows only 128-fold selectivity for GRK2 (IC50 = 18 nM) over GRK5 (IC50 = 2,300 nM) and ~172-fold over GRK1 . While CMPD101 achieves its selectivity via higher absolute GRK2 potency, the target compound’s selectivity window emerges from attenuated off-target GRK1/GRK5 inhibition, which may provide a pharmacologically cleaner signal in GRK-subtype deconvolution experiments.

kinase selectivity profiling GRK panel screening chemical probe validation

High-Value Application Scenarios for 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol Based on Differentiation Evidence


GRK-Subfamily Deconvolution Panels in Cardiovascular Signal Transduction Research

The compound’s graded GRK inhibition profile (GRK2 IC50 = 750 nM > GRK5 IC50 = 14,800 nM ≫ GRK1 IC50 > 100,000 nM) [1] makes it suitable for inclusion in a multi-compound GRK-subfamily deconvolution panel. When used alongside a potent GRK2-selective probe such as compound 14as (GRK2 IC50 = 30 nM) [2] and a GRK5/6-selective inhibitor, researchers can dissect which GRK isoform mediates β-adrenergic receptor desensitization in primary cardiomyocyte models.

Cancer Cell Line Screening for Quinazoline–Pyrimidine Hybrid Antiproliferative Activity

Class-level evidence demonstrates that quinazoline–pyrimidine hybrids exhibit antiproliferative activity against MCF-7, A549, and SW-480 cancer cell lines with IC50 values spanning 2.3 to 176.5 µM [3]. The target compound, as a structurally defined member of this hybrid class, can serve as a reference standard in phenotypic screening cascades aimed at identifying novel anticancer chemotypes with a quinazoline–pyrimidine core, distinct from the mono-quinazoline GRK6 inhibitors (compound 18/19) optimized for multiple myeloma [4].

Negative-Control Probe for GRK1 Activity in Retinal and Phototransduction Assays

With a GRK1 IC50 exceeding 100,000 nM [1], the target compound is functionally inert against rhodopsin kinase at all experimentally relevant concentrations (<100 µM). This property makes it an ideal negative-control probe in retinal tissue or photoreceptor cell assays where GRK1 (rhodopsin kinase) activity must remain intact and where pan-GRK inhibitors such as CCG215022 (GRK1 IC50 = 3.9 µM) would confound results.

Orthogonal Chemical Tool for GRK2 Binding-Site Mapping and Resistance Studies

Despite nearly identical GRK2 potency to GSK180736A (750 nM vs. 770 nM) [1], the target compound’s quinazoline–pyrimidine hybrid scaffold is chemically orthogonal to the indazole core of GSK180736A. Co-crystallographic studies of related 4-aminoquinazolines indicate that this scaffold class engages the GRK active site via distinct hydrogen-bonding patterns [5]. Researchers can exploit this scaffold orthogonality in co-treatment experiments to probe whether GRK2-inhibitor resistance emerges through binding-site mutations or compensatory signaling pathway activation.

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